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Compound of Interest

Compound Name: Bromadoline

Cat. No.: B162770 Get Quote

Disclaimer: The following information is intended for researchers, scientists, and drug

development professionals. It is crucial to distinguish Bromadoline from Bromadiolone, a

potent anticoagulant rodenticide with a similar name but entirely different chemical structure

and pharmacological effects.

Bromadoline is a synthetic compound classified as a selective μ-opioid receptor agonist.[1][2]

First synthesized in the 1970s by the Upjohn company, it has been a subject of research for its

analgesic properties.[2][3] This technical guide provides a summary of the available information

on the molecular formula and properties of Bromadoline.

Molecular Identity and Physicochemical Properties
Bromadoline, with the IUPAC name 4-bromo-N-[(1R,2R)-2-

(dimethylamino)cyclohexyl]benzamide, is characterized by the molecular formula

C15H21BrN2O.[1] Its chemical structure consists of a brominated benzamide moiety attached

to a dimethylamino-substituted cyclohexane ring. The compound's molecular weight is 325.24

g/mol .

Table 1: Physicochemical Properties of Bromadoline
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Property Value Reference

CAS Number 67579-24-2

Molecular Formula C15H21BrN2O

Molecular Weight 325.24 g/mol

IUPAC Name

4-bromo-N-[(1R,2R)-2-

(dimethylamino)cyclohexyl]ben

zamide

Solubility Soluble in DMSO

Purity
Exceeding 98% for research

applications

Mechanism of Action: μ-Opioid Receptor Agonism
Bromadoline exerts its pharmacological effects primarily through its interaction with the μ-

opioid receptors (MORs) in the central nervous system. As an agonist, Bromadoline binds to

and activates these receptors, mimicking the effects of endogenous opioids like endorphins.

The activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates

a downstream signaling cascade.

This signaling cascade typically involves the inhibition of adenylate cyclase, leading to

decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the activation of MORs can

lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the

closing of voltage-gated calcium channels. These events collectively result in hyperpolarization

of the neuronal membrane and a reduction in neurotransmitter release, which underlies the

analgesic effects of μ-opioid agonists.
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A generalized signaling pathway of the μ-opioid receptor upon agonist binding.
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Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of

Bromadoline are not extensively available in publicly accessible scientific literature. The

synthesis of related benzamide compounds often involves the coupling of a substituted benzoic

acid or benzoyl chloride with a corresponding amine. For instance, the synthesis of 4-Bromo-N-

cyclohexylbenzenesulfonamide has been described involving the reaction of 4-bromobenzene

sulfonylchloride with cyclohexylamine in an aqueous medium with sodium carbonate to

maintain a basic pH. While not identical, this provides a general framework that could be

analogous to the synthesis of Bromadoline from a 4-bromobenzoyl derivative and (1R,2R)-

N,N-dimethylcyclohexane-1,2-diamine.

Pharmacological characterization would typically involve in vitro receptor binding assays to

determine the affinity and selectivity of Bromadoline for the μ-opioid receptor, as well as

functional assays to measure its agonist activity. In vivo studies in animal models would be

necessary to evaluate its analgesic efficacy and potential side effects.

Limitations and Future Research
Despite its initial synthesis and identification as a μ-opioid receptor agonist, there is a notable

scarcity of in-depth, peer-reviewed research on Bromadoline in the public domain.

Consequently, a comprehensive technical guide with detailed experimental data, extensive

pharmacological profiles, and established clinical trial data cannot be fully compiled at this time.

Future research is required to fully elucidate the pharmacological profile of Bromadoline,

including its binding kinetics, functional efficacy at the μ-opioid receptor, and its in vivo effects.

Such studies would be essential to determine its potential as a therapeutic agent for pain

management and to understand its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://researchchemsupplier.com/product/bromadoline-buy/
https://www.benchchem.com/product/b162770
https://pubmed.ncbi.nlm.nih.gov/32639714/
https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-bromadoline
https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-bromadoline
https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-bromadoline
https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-bromadoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162770?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

